

Application Notes and Protocols: Immunohistochemical Analysis of BTK Inhibition by BIIB091 in Tissue

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Compound of Interest

Compound Name: BIIB091

Cat. No.: B10827741

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Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B-cell and myeloid cell receptor pathways. Its role in immune cell activation, proliferation, and differentiation has made it a key therapeutic target in autoimmune diseases and B-cell malignancies. **BIIB091** is a potent and selective, reversible inhibitor of BTK.[1][2] It functions by binding to the kinase domain of the BTK protein, sequestering the important phosphorylation site Tyr-551 into an inactive conformation, thereby preventing its phosphorylation by upstream kinases and blocking downstream signaling.[1][3][4]

Immunohistochemistry (IHC) is a powerful technique for visualizing the expression and phosphorylation status of proteins within the cellular context of tissues. This document provides detailed application notes and protocols for assessing the in-situ inhibition of BTK by **BIIB091** in formalin-fixed, paraffin-embedded (FFPE) tissues. The primary method to evaluate **BIIB091** activity is to measure the reduction in phosphorylated BTK at tyrosine 551 (pBTK Tyr551). A secondary marker, phosphorylated phospholipase C gamma 2 (pPLCγ2), can also be assessed as it is a direct downstream target of BTK.[2][5]

Data Presentation

The inhibitory activity of **BIIB091** has been quantified in various preclinical and early clinical settings. The following tables summarize key quantitative data for **BIIB091**.

Table 1: In Vitro Inhibitory Activity of **BIIB091**

Assay	Cell Type/System	Parameter Measured	IC50 (nM)
BTK Enzymatic Assay	Purified BTK protein	Enzymatic activity	<0.5[2]
BTK Autophosphorylation	Human whole blood	BTK phosphorylation	24[2]
PLCy2 Phosphorylation	Ramos human B-cell line	pPLCy2 levels	6.9[2]
B-cell Activation	Human PBMCs	CD69 expression	6.9[2]
FcyR-induced ROS Production	Primary human neutrophils	ROS production	4.5[2]
FcyRI-mediated TNF α secretion	Human monocytes	TNF α secretion	3.1[2]
FcyRIII-mediated TNF α secretion	Human monocytes	TNF α secretion	8.0[2]

Table 2: In Vivo Inhibitory Activity of **BIIB091**

Study Type	Model	Parameter Measured	IC50 (nM)
Phase 1 Clinical Trial	Healthy Volunteers	Naïve and unswitched memory B-cell activation	55[4]

Table 3: Representative Immunohistochemistry Scoring for BTK Inhibition in Tissue

This table provides a hypothetical example of how IHC results could be quantified to demonstrate the effect of **BIIB091** on pBTK (Tyr551) levels in a preclinical tumor model. The H-

Score is calculated as: H-Score = Σ (Intensity Score x Percentage of Positive Cells), ranging from 0 to 300.

Treatment Group	Staining Target	Staining Intensity (0-3+)	Percentage of Positive Cells (%)	H-Score	Interpretation
Vehicle Control	pBTK (Tyr551)	3+ (Strong)	85	255	High BTK activity
Vehicle Control	Total BTK	3+ (Strong)	90	270	High BTK expression
BIIB091-Treated	pBTK (Tyr551)	1+ (Weak)	20	20	Significant BTK inhibition
BIIB091-Treated	Total BTK	3+ (Strong)	88	264	No significant change in total BTK expression

Experimental Protocols

Protocol 1: Immunohistochemistry for Phospho-BTK (Tyr551) in FFPE Tissue

This protocol outlines the procedure for detecting phosphorylated BTK at Tyr551, the direct target of **BIIB091**'s inhibitory action.

Materials:

- FFPE tissue sections (4-5 μ m) on charged slides
- Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water

- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody: Rabbit anti-phospho-BTK (Tyr551) polyclonal antibody
- HRP-conjugated Goat anti-Rabbit secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Immerse in 100% ethanol (2 changes for 3 minutes each).
 - Immerse in 95% ethanol for 1 minute.
 - Immerse in 70% ethanol for 1 minute.
 - Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Buffer.
 - Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
- Peroxidase Block:

- Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides with PBS (3 changes for 5 minutes each).
- Blocking:
 - Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the anti-phospho-BTK (Tyr551) antibody to its optimal concentration in the blocking buffer.
 - Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS (3 changes for 5 minutes each).
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection:
 - Rinse slides with PBS (3 changes for 5 minutes each).
 - Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
 - Monitor the color development under a microscope (typically 1-10 minutes).
 - Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 30-60 seconds.
 - "Blue" the sections in running tap water.

- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
 - Clear in xylene and mount with a permanent mounting medium.

Controls:

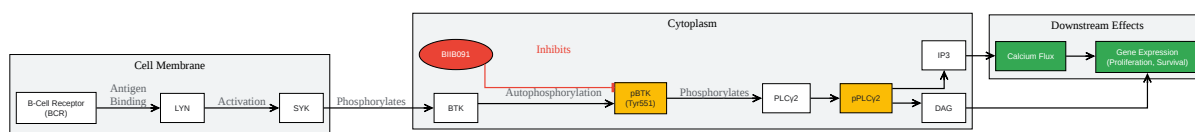
- Positive Control: A tissue known to have high BTK activity (e.g., tonsil, specific lymphoma tissue).
- Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody.
- Treatment Control: Compare staining in **BIIB091**-treated tissues to vehicle-treated tissues.

Protocol 2: Immunohistochemistry for Total BTK in FFPE Tissue

This protocol is to ensure that the observed decrease in pBTK is due to inhibition of phosphorylation and not a decrease in total BTK protein expression. The procedure is identical to Protocol 1, with the exception of the primary antibody used.

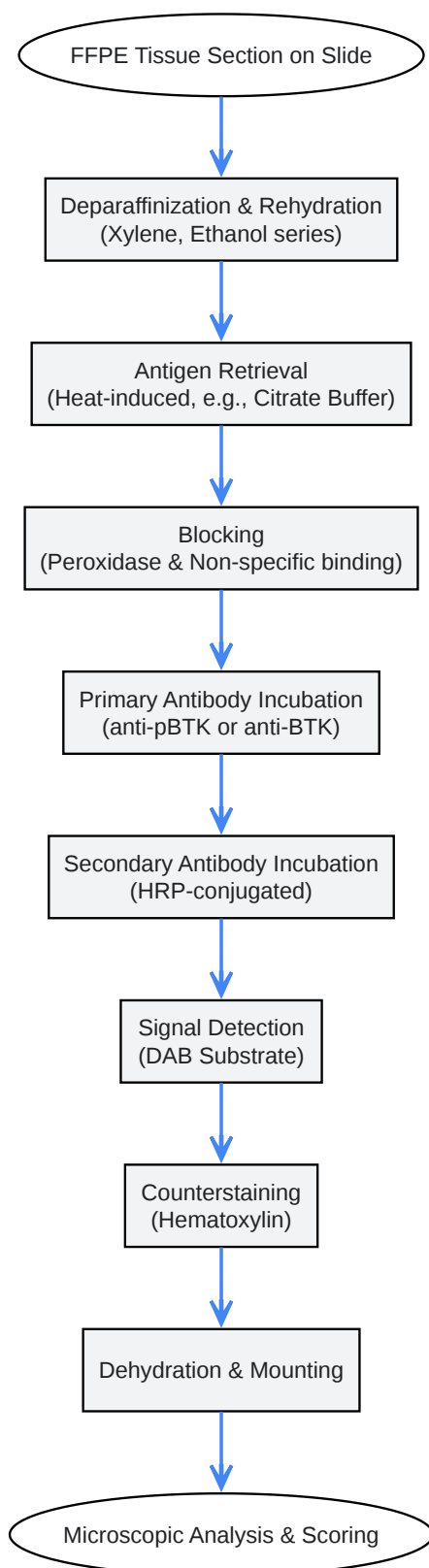
Primary Antibody: Rabbit anti-BTK polyclonal/monoclonal antibody.

Mandatory Visualization



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Caption: BTK Signaling Pathway and **BIIB091** Inhibition.



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